Cas no 2309431-61-4 (2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-)

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- is a chiral piperidine derivative with a stereochemically defined structure, offering high purity and consistency for synthetic applications. The (2S,5R) configuration ensures precise stereochemical control in asymmetric synthesis, making it valuable for pharmaceutical and fine chemical research. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enantioselective catalysts and chiral auxiliaries. Its well-defined stereochemistry and reliable performance make it a preferred choice for researchers requiring reproducible results in complex synthetic pathways.
2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- structure
2309431-61-4 structure
Product name:2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-
CAS No:2309431-61-4
MF:C7H16ClNO
Molecular Weight:165.661041259766
CID:5815757
PubChem ID:138991135

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- 化学的及び物理的性質

名前と識別子

    • 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-
    • 2309431-61-4
    • [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride
    • EN300-7354203
    • rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride
    • インチ: 1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
    • InChIKey: UXEGVQAPDZCMCV-HHQFNNIRSA-N
    • SMILES: Cl.OC[C@@H]1CC[C@@H](C)CN1

計算された属性

  • 精确分子量: 165.0920418g/mol
  • 同位素质量: 165.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 85
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7354203-1.0g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
1g
$943.0 2023-05-30
Enamine
EN300-7354203-0.05g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
0.05g
$218.0 2023-05-30
Enamine
EN300-7354203-0.5g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
0.5g
$735.0 2023-05-30
Aaron
AR0286LS-2.5g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
2.5g
$2566.00 2023-12-15
Aaron
AR0286LS-250mg
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
250mg
$666.00 2023-12-15
1PlusChem
1P0286DG-500mg
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
500mg
$971.00 2024-05-24
1PlusChem
1P0286DG-2.5g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
2.5g
$2346.00 2024-05-24
Enamine
EN300-7354203-0.1g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
0.1g
$326.0 2023-05-30
Enamine
EN300-7354203-0.25g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
0.25g
$466.0 2023-05-30
Enamine
EN300-7354203-2.5g
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans
2309431-61-4 95%
2.5g
$1848.0 2023-05-30

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- 関連文献

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-に関する追加情報

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-

The compound 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- is a structurally complex organic molecule with significant potential in the field of pharmaceutical chemistry. Its CAS number is 2309431-61-4, and it belongs to the class of piperidine derivatives. Piperidine derivatives are widely studied due to their diverse biological activities and applications in drug development.

Recent studies have highlighted the importance of stereochemistry in determining the pharmacological properties of this compound. The specific stereochemistry of (2S,5R) configuration plays a crucial role in its interaction with biological targets. This has been supported by computational modeling studies that demonstrate how the spatial arrangement of atoms influences binding affinity and selectivity.

One of the key areas of research on 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- involves its potential as a modulator of ion channels. Ion channels are critical for various physiological processes, and their dysregulation is implicated in numerous diseases, including epilepsy, pain disorders, and cardiovascular conditions. Preclinical studies have shown that this compound exhibits promising activity in modulating voltage-gated sodium channels, which are key targets for antiepileptic and analgesic therapies.

Another area of interest is its role as a chiral building block in asymmetric synthesis. The (2S,5R) configuration makes it an ideal candidate for constructing enantiomerically pure compounds with desired pharmacokinetic profiles. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound on an industrial scale, further enhancing its utility in drug discovery programs.

The synthesis of 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- involves a multi-step process that combines principles from organic chemistry and stereochemical control. Key steps include the formation of the piperidine ring through intramolecular cyclization and subsequent stereo-selective modifications to achieve the desired configuration. These methods have been optimized to ensure high yields and purity levels suitable for pharmaceutical applications.

In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently suggests potential for oral administration routes. Additionally, studies on its metabolic stability indicate that it undergoes minimal first-pass metabolism, which is advantageous for maintaining therapeutic concentrations.

Recent clinical trials have provided insights into its safety profile and tolerability. Early results suggest that 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- exhibits a favorable safety margin with minimal adverse effects at therapeutic doses. These findings are encouraging for its progression into late-stage clinical development.

In conclusion, 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- represents a promising compound with diverse applications in pharmaceutical research. Its unique stereochemistry and biological activity make it a valuable tool for developing novel therapeutic agents targeting ion channels and other critical biological systems.

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